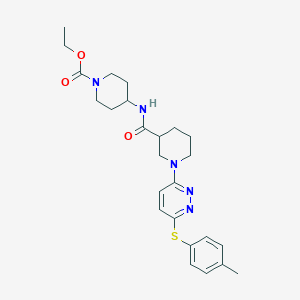

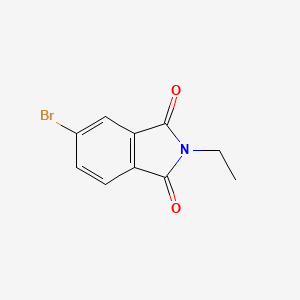

5-Bromo-2-ethylisoindoline-1,3-dione

Übersicht

Beschreibung

The compound 5-Bromo-2-ethylisoindoline-1,3-dione is a derivative of phthalimide, which is a class of compounds known for their biological activities. These compounds serve as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The crystal structure of this compound has been determined, revealing a triclinic system with specific bond lengths and angles that are comparable to related compounds .

Synthesis Analysis

The synthesis of 5-Bromo-2-ethylisoindoline-1,3-dione involves the reaction of 5-bromoisobenzofuran-1,3-dione with ethaneamine solution and triethylamine under reflux in toluene. After cooling, filtration, and drying, the compound is obtained and can be crystallized from ethanol through natural evaporation at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethylisoindoline-1,3-dione has been elucidated using X-ray crystallography. The non-hydrogen atoms of the molecule, except for one carbon atom, lie in a plane with a mean squares deviation of 0.006(2) Å. The crystal structure is stabilized by weak C–H···O hydrogen bonds, contributing to the stability of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of 5-Bromo-2-ethylisoindoline-1,3-dione are not detailed in the provided papers, related compounds have been synthesized through various reactions. For instance, novel benzo[1,4]thiazino isoindolinones have been synthesized through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Additionally, the interaction of a similar compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, with bovine serum albumin has been studied, indicating potential biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-ethylisoindoline-1,3-dione include its crystallographic parameters such as the triclinic space group, unit cell dimensions, and hydrogen bonding interactions. The compound's synthesis conditions, such as the reaction temperature and solvents used, also contribute to its physical properties. The compound's stability and reactivity can be inferred from the crystal structure and the nature of its synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .

Herbicides

These compounds have also been used in the production of herbicides . The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Colorants and Dyes

N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Polymer Additives

These compounds have found applications as additives in polymers . The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Organic Synthesis

N-isoindoline-1,3-dione heterocycles have been used in organic synthesis . The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Photochromic Materials

These compounds have been used in the production of photochromic materials . The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Antipsychotic Agents

N-isoindoline-1,3-dione heterocycles have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Antiviral Agents

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Agents

Indole derivatives have also shown potential as anti-inflammatory agents .

Anticancer Agents

Indole derivatives have demonstrated potential as anticancer agents .

Anti-HIV Agents

Indole derivatives have shown potential as anti-HIV agents .

Antioxidant Agents

Indole derivatives have also shown potential as antioxidant agents .

Antipsychotic Agents

N-isoindoline-1,3-dione heterocycles have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Antiviral Agents

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Agents

Indole derivatives have also shown potential as anti-inflammatory agents .

Anticancer Agents

Indole derivatives have demonstrated potential as anticancer agents .

Anti-HIV Agents

Indole derivatives have shown potential as anti-HIV agents .

Antioxidant Agents

Indole derivatives have also shown potential as antioxidant agents .

Safety And Hazards

Zukünftige Richtungen

Isoindoline-1,3-dione derivatives, including 5-Bromo-2-ethylisoindoline-1,3-dione, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Eigenschaften

IUPAC Name |

5-bromo-2-ethylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCTXIQGCZCRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylisoindoline-1,3-dione | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)

![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)

![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)

![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)